Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C9H10BrNO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The esterification process involves the reaction of the brominated intermediate with methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10BrNO4 |
---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
methyl 3-bromo-5-ethoxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO4/c1-3-15-6-4-5(10)7(9(13)14-2)11-8(6)12/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
KVZZTHRTURSVQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(NC1=O)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.